Benzyl trans-4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate
Overview
Description
The compound Benzyl Trans-4-((tert-butoxycarbonyl)amino)-3-fluoropiperidine-1-carboxylate racemate has a CAS Number of 1372857-83-4 and a molecular weight of 352.41 .
Molecular Structure Analysis
The InChI code for Benzyl Trans-4-((tert-butoxycarbonyl)amino)-3-fluoropiperidine-1-carboxylate racemate is 1S/C18H25FN2O4/c1-18(2,3)25-16(22)20-15-9-10-21(11-14(15)19)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,22)/t14-,15-/m1/s1 .Physical and Chemical Properties Analysis
The compound Benzyl Trans-4-((tert-butoxycarbonyl)amino)-3-fluoropiperidine-1-carboxylate racemate is stored at room temperature . More specific physical and chemical properties were not found in the resources I have.Scientific Research Applications
Stereoselective Syntheses and Derivatives
Benzyl trans-4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate and its derivatives have been studied for their stereoselective syntheses. For instance, tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate and similar compounds have been reacted to yield tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates in quantitative yield. Such reactions highlight the compound's utility in producing stereoisomers, a crucial aspect in medicinal chemistry (Boev et al., 2015).
Enzyme-Catalyzed Kinetic Resolution
This compound has been involved in enzyme-catalyzed kinetic resolution processes. For example, Pseudomonas fluorescens lipase-catalyzed asymmetric acylation has been applied to this compound, showcasing its potential in producing enantiomerically pure compounds. This is significant for drug development, where the enantiomeric purity of compounds can have profound effects on efficacy and safety (Solymár et al., 2004).
Crystal Structure Analysis
The compound's derivatives have been analyzed for their crystal structures to understand peptide conformation. For instance, the crystal structure of a compound with tert-butoxycarbonyl group was studied to examine N-methylation's effect on peptide conformation, which is essential in understanding protein structure and function (Jankowska et al., 2002).
Pharmaceutical Intermediate Synthesis
This compound is used as an intermediate in synthesizing pharmaceuticals, such as protein tyrosine kinase inhibitors. Efficient methods for its synthesis have been developed, highlighting its importance in drug discovery and development (Xin-zhi, 2011).
Protease Inhibition Studies
It has also been used in synthesizing inhibitors for proteases like SARS-CoV 3CL protease. This application is particularly relevant in the context of infectious diseases and the development of antiviral agents (Sydnes et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
benzyl (3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-14-9-10-20(11-15(14)21)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22)/t14-,15-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXBJXCKGMSJMY-GJZGRUSLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1O)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C[C@@H]1O)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801118224 | |
Record name | Phenylmethyl (3S,4S)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801118224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
724787-54-6 | |
Record name | Phenylmethyl (3S,4S)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=724787-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl (3S,4S)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801118224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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